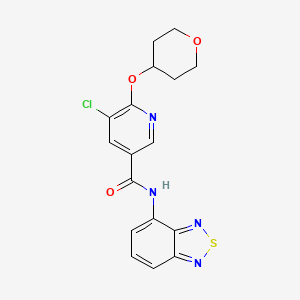
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 1903351-58-5
- Molecular Formula : C13H12ClN3O3S
- Molecular Weight : 319.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival, similar to other benzothiadiazole derivatives which have shown promising results against cancer cell lines.
Antitumor Activity
Several studies have evaluated the antitumor potential of benzothiadiazole derivatives. For instance:
- In vitro Studies : A study reported that compounds structurally related to benzothiadiazoles exhibited significant antiproliferative activity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The IC50 values for these compounds ranged from 6.68 µM to 19.94 µM depending on the cell line and assay format used .
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells. For example, one derivative was found to increase apoptotic cell populations significantly when treated for 24 hours, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial activity:
- Microbial Inhibition : Studies indicate that certain benzothiadiazole derivatives exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 6.12 µM for S. aureus .
- Comparative Analysis : When compared to other known antimicrobial agents, these derivatives demonstrated comparable or superior activity against specific pathogens, suggesting their potential utility in treating bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 8.78 ± 3.62 µM | |
| Antitumor | MCF-7 (Breast Cancer) | 6.68 ± 15 µM | |
| Antimicrobial | S. aureus | 6.12 µM | |
| Antimicrobial | E. coli | 25 µM |
Detailed Research Findings
- Cell Viability Assays : In experiments assessing cell viability using MTS assays, compounds derived from benzothiadiazoles showed varying degrees of effectiveness based on their structural modifications.
- Apoptosis Induction : Compounds with specific substituents were observed to trigger both early and late apoptosis in treated cells, indicating a robust mechanism for inducing programmed cell death .
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c18-12-8-10(9-19-17(12)25-11-4-6-24-7-5-11)16(23)20-13-2-1-3-14-15(13)22-26-21-14/h1-3,8-9,11H,4-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXQZGNVIQYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=NSN=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














